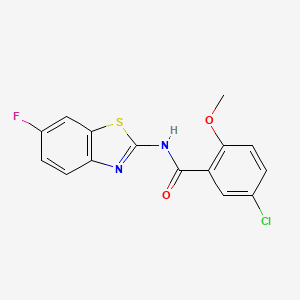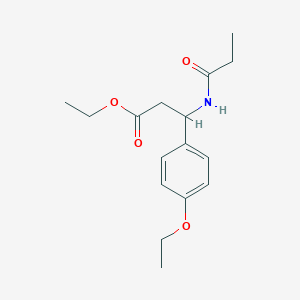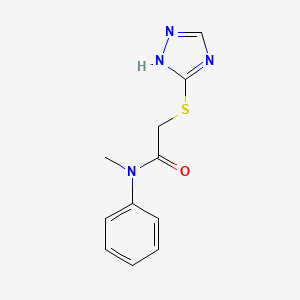![molecular formula C19H22Cl2N2O3S B11495356 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11495356.png)
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of dichlorophenyl and methoxy-dimethylphenyl groups attached to a piperazine ring, which is further substituted with a sulfonyl group
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.
Formation of Intermediate: The 2,5-dichloroaniline is reacted with piperazine under suitable conditions to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring, which may affect its chemical and biological properties.
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2-methylphenyl)sulfonyl]piperazine: This compound has a similar structure but has only one methyl group on the phenyl ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H22Cl2N2O3S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-10-14(2)19(12-18(13)26-3)27(24,25)23-8-6-22(7-9-23)17-11-15(20)4-5-16(17)21/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
HLELHBHKPHSUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11495275.png)
![N-[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B11495281.png)

![[1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(pyrrolidin-1-yl)-](/img/structure/B11495287.png)
![(4-chlorophenyl)[1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxalin-3-yl]methanone](/img/structure/B11495294.png)
![3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B11495309.png)
![4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11495310.png)
![4-methoxy-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11495317.png)
![4-amino-10-oxo-8-pyridin-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11495318.png)
![6-(2-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495332.png)


![6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile](/img/structure/B11495348.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B11495362.png)
